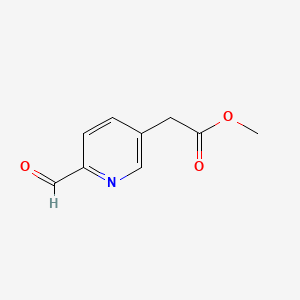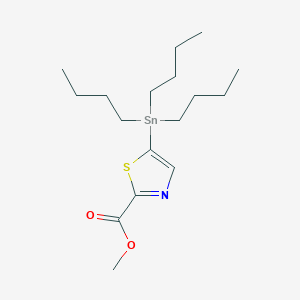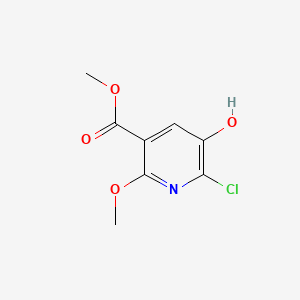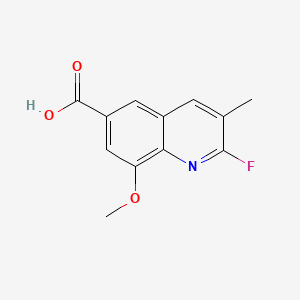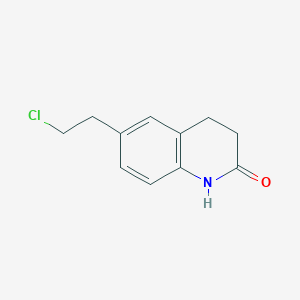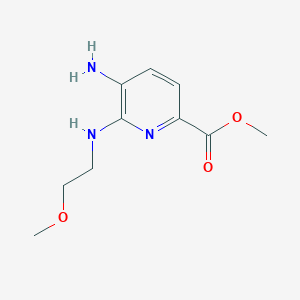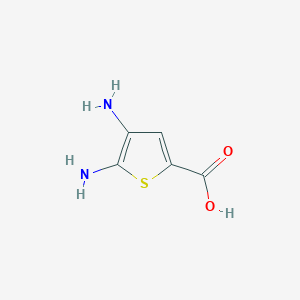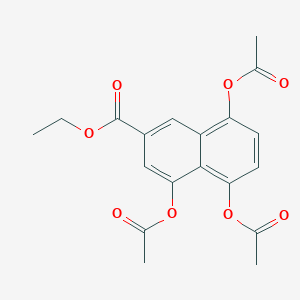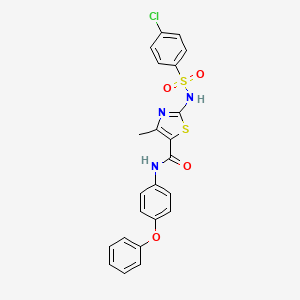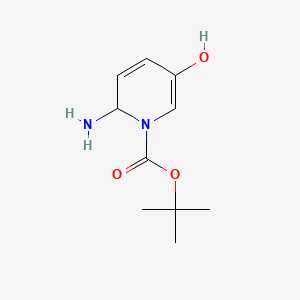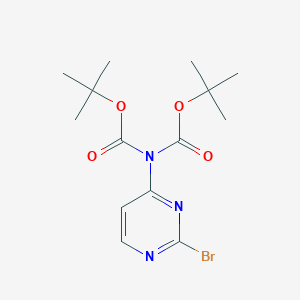
2-Naphthalenecarboxylic acid, 5-(acetyloxy)-7-bromo-4,8-dimethoxy-6-methyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 5-(acetyloxy)-7-bromo-4,8-dimethoxy-6-methyl-, methyl ester is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 5-(acetyloxy)-7-bromo-4,8-dimethoxy-6-methyl-, methyl ester typically involves multiple steps, starting from simpler naphthalene derivatives. The process may include bromination, methoxylation, and esterification reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired substitutions and functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester and bromine groups, potentially converting them into alcohols or removing the bromine atom.
Substitution: The bromine atom in the compound makes it a candidate for nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Its potential biological activity could lead to applications in treating various diseases, although specific studies would be required to confirm its efficacy and safety.
Industry: The compound could be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Naphthalenecarboxylic acid, 5-(acetyloxy)-7-bromo-4,8-dimethoxy-6-methyl-, methyl ester exerts its effects depends on its interaction with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Naphthalenecarboxylic acid, 5-(acetyloxy)-4,6,7-trimethoxy-, methyl ester
- 2-Naphthalenecarboxylic acid, methyl ester
- 2-Naphthoic acid
Uniqueness
What sets 2-Naphthalenecarboxylic acid, 5-(acetyloxy)-7-bromo-4,8-dimethoxy-6-methyl-, methyl ester apart from similar compounds is the presence of the bromine atom and the specific arrangement of methoxy and acetyloxy groups
Propriétés
Formule moléculaire |
C17H17BrO6 |
|---|---|
Poids moléculaire |
397.2 g/mol |
Nom IUPAC |
methyl 5-acetyloxy-7-bromo-4,8-dimethoxy-6-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H17BrO6/c1-8-14(18)16(22-4)11-6-10(17(20)23-5)7-12(21-3)13(11)15(8)24-9(2)19/h6-7H,1-5H3 |
Clé InChI |
GRGWLNSJHBBYGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C(C=C2OC)C(=O)OC)C(=C1Br)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


